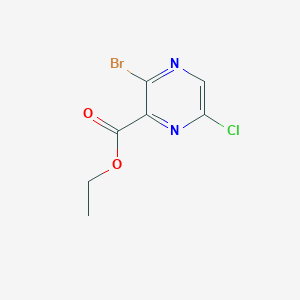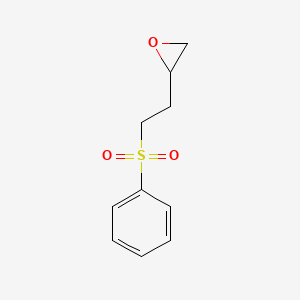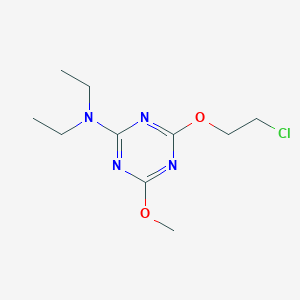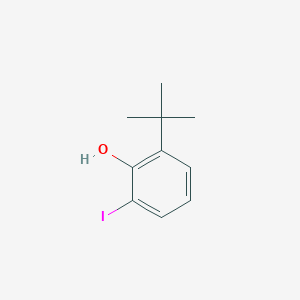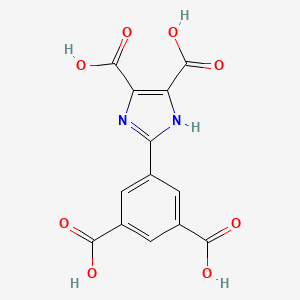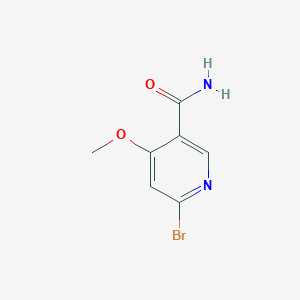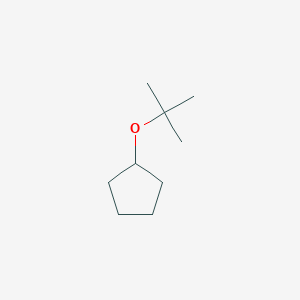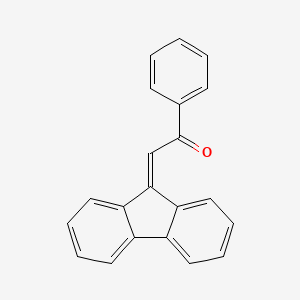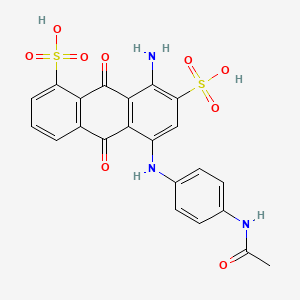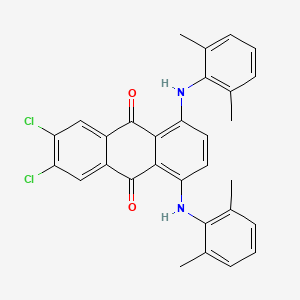
2-(Difluoromethyl)-4-methoxypyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-4-methoxypyridin-3-amine is a compound of significant interest in the field of medicinal chemistry and pharmaceutical research. The presence of the difluoromethyl group in its structure imparts unique properties, making it a valuable candidate for various applications. This compound is part of the broader class of difluoromethylated pyridines, which are known for their potential in drug discovery and development due to their ability to modulate biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-methoxypyridin-3-amine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as ClCF2H or TMSCF2H. The reaction conditions often involve the use of metal catalysts like nickel or palladium, which facilitate the formation of the C–CF2H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The choice of method depends on factors such as yield, purity, and scalability. Recent advancements in difluoromethylation techniques have streamlined the production process, making it more viable for industrial applications .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a variety of functionalized pyridines .
科学研究应用
2-(Difluoromethyl)-4-methoxypyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications due to its ability to modulate biological activity, making it a candidate for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 2-(Difluoromethyl)-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biological pathways, making the compound effective in therapeutic applications .
相似化合物的比较
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- Difluoromethylated pyridines
Uniqueness
2-(Difluoromethyl)-4-methoxypyridin-3-amine stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. Its ability to form stable hydrogen bonds and its metabolic stability make it a valuable compound in various research and industrial applications .
属性
分子式 |
C7H8F2N2O |
|---|---|
分子量 |
174.15 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-4-methoxypyridin-3-amine |
InChI |
InChI=1S/C7H8F2N2O/c1-12-4-2-3-11-6(5(4)10)7(8)9/h2-3,7H,10H2,1H3 |
InChI 键 |
BQGVLRHRTFMSEQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=NC=C1)C(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


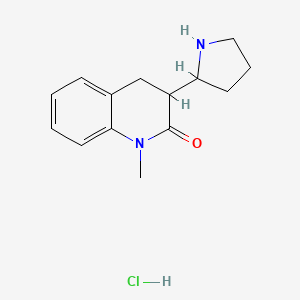
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)


